2,3-Difluoro-6-(trifluoromethyl)pyridine
Overview
Description
“2,3-Difluoro-6-(trifluoromethyl)pyridine” is a heterocyclic compound and can be used as a pharmaceutical intermediate . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “2,3-Difluoro-6-(trifluoromethyl)pyridine” and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “2,3-Difluoro-6-(trifluoromethyl)pyridine” is C6H2F5N . It contains a pyridine ring with fluorine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Difluoro-6-(trifluoromethyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . These properties are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Functionalization
2,3-Difluoro-6-(trifluoromethyl)pyridine plays a significant role in the synthesis of various chemical compounds. An important application is its use in the synthesis of pesticides, as outlined by Lu Xin-xin (2006). Additionally, this compound can undergo selective metalation and subsequent functionalization at different positions, leading to the production of variously functionalized pyridines and quinolines, as described by Schlosser & Marull (2003).
Halogen Substitution and Reaction Sequences
2,3-Difluoro-6-(trifluoromethyl)pyridine is also utilized in halogen shuffling processes. For instance, when treated with specific reagents, it can be converted into various iodine derivatives, which serve as precursors for further chemical manipulations, as detailed by Mongin et al. (1998).
Applications in Coordination Chemistry and Complex Synthesis
This compound is significant in coordination chemistry, as explored by Halcrow (2005). It serves as a building block for synthesizing ligands that form complexes with various metals. These complexes can have unique properties like luminescence or unusual thermal and photochemical transitions.
Role in Crop Protection
In the field of agrichemicals, the trifluoromethyl pyridine structure, including derivatives of 2,3-Difluoro-6-(trifluoromethyl)pyridine, has been incorporated into molecules yielding significant biological properties. These compounds have been used in developing fungicides, herbicides, insecticides, and nematicides, highlighting their importance in crop protection, as discussed by Burriss et al. (2018).
Pharmaceutical and Biological Applications
There is evidence of this compound's use in pharmaceutical and biological research. Studies like those by Vural & Kara (2017) explore its spectroscopic and structural properties, which are crucial for developing pharmaceuticals and understanding biological interactions.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLBNMVDMAZSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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